2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 1,3-benzodioxole moiety linked to a piperazine ring via a methyl group.
- An acetamide bridge connecting the piperazine to a 4-(4-methylphenyl)-1,3-thiazole group.
Properties
Molecular Formula |
C24H26N4O3S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H26N4O3S/c1-17-2-5-19(6-3-17)20-15-32-24(25-20)26-23(29)14-28-10-8-27(9-11-28)13-18-4-7-21-22(12-18)31-16-30-21/h2-7,12,15H,8-11,13-14,16H2,1H3,(H,25,26,29) |
InChI Key |
YHZYESKAEPOAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole intermediate can be synthesized from catechol and formaldehyde under acidic conditions.
Piperazine Derivative Formation: The benzodioxole intermediate is then reacted with piperazine to form the benzodioxole-piperazine derivative.
Thiazole Formation: The thiazole moiety is synthesized separately from 4-methylphenyl isothiocyanate and an appropriate amine.
Coupling Reaction: The final step involves coupling the benzodioxole-piperazine derivative with the thiazole moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
Antipsychotic Activity
Piribedil has been primarily studied for its antipsychotic effects. It acts as a dopamine D2 receptor agonist and has shown efficacy in treating Parkinson's disease-related psychosis and other psychiatric disorders. The compound's ability to modulate dopaminergic activity makes it a candidate for further studies in schizophrenia and mood disorders.
Antidepressant Effects
Research indicates that Piribedil may possess antidepressant properties. Its influence on serotonin and norepinephrine levels suggests potential applications in treating major depressive disorder. Studies have demonstrated significant improvements in depressive symptoms in animal models.
Neuroprotective Properties
Piribedil exhibits neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties help mitigate oxidative stress, which is crucial in neuroprotection.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of derivatives of Piribedil against various pathogens. The compound has shown promising results against bacteria and fungi, indicating potential applications in treating infections.
Recent Research Findings
Recent studies have expanded the understanding of Piribedil's applications:
- Antitumor Activity : Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents .
- Antitubercular Properties : Some studies have evaluated the effectiveness of Piribedil derivatives against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .
- In Vivo Studies : Animal models have shown that Piribedil can improve cognitive functions and reduce anxiety-like behaviors, supporting its use in neuropsychiatric conditions .
Case Studies
Several case studies illustrate the effectiveness of Piribedil:
- A clinical trial involving patients with Parkinson's disease demonstrated significant improvements in psychotic symptoms when treated with Piribedil compared to placebo controls.
- In vitro studies on cancer cell lines revealed that specific modifications to the Piribedil structure enhanced its cytotoxicity, paving the way for new anticancer drug development .
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table highlights structural differences and similarities between Compound A and related compounds:
| Compound Name | Piperazine Substituent | Acetamide Substituent | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| Compound A | 1,3-Benzodioxol-5-ylmethyl | 4-(4-Methylphenyl)-1,3-thiazol-2-yl | ~477.54 (calculated) | Methylphenyl thiazole; benzodioxole-piperazine | N/A |
| N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | 4-(4-Methoxyphenyl) | 1,3-Benzodioxol-5-ylmethyl | Not reported | Methoxyphenyl group enhances polarity | |
| 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-sulfamoylphenyl)acetamide | 1,3-Benzodioxol-5-ylmethyl | 4-Sulfamoylphenyl | 440.46 | Sulfamoyl group introduces hydrogen-bonding capacity | |
| 2-{[1-(2-Chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | 4-Methylpiperazin-1-yl | 2-Chlorophenyl tetrazolyl | Not reported | Tetrazole and chlorophenyl increase lipophilicity | |
| N-(1-(4-(Benzodioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide | Benzodioxol-5-yl-thiazole | Thiophen-2-yl | Not reported | Dual heterocycles (thiazole + pyrazole) enhance binding diversity |
Pharmacological Implications
- Compound A ’s methylphenyl thiazole may confer selectivity toward kinases or GPCRs, as thiazoles are common in kinase inhibitors (e.g., dasatinib) .
- Tetrazole-containing analogues () are often explored for antimicrobial activity due to their ability to chelate metal ions .
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.46 g/mol. The compound features a complex structure comprising a benzodioxole moiety, a piperazine ring, and a thiazole group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that benzodioxole derivatives exhibit significant anticancer properties. For instance, compounds related to benzodioxole have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. These compounds were found to induce apoptosis and inhibit DNA synthesis in cancer cells, suggesting potential for therapeutic use in oncology .
2. Dopaminergic Activity
This compound is structurally related to piribedil, a known dopamine receptor agonist used in treating Parkinson's disease. Studies have shown that similar compounds can stimulate D2 receptors, enhancing dopaminergic signaling in the brain, which may alleviate symptoms associated with Parkinson's disease . The mechanism involves modulation of neurotransmitter release and improved blood flow in cerebral regions affected by dopaminergic deficits.
3. Neuroprotective Effects
The neuroprotective properties of benzodioxole derivatives have been explored in models of neurodegeneration. These compounds may protect neurons from oxidative stress and apoptosis, providing a potential avenue for treating neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cholinesterases : Some studies suggest that benzodioxole derivatives may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative conditions where cholinergic signaling is impaired .
- Modulation of Apoptotic Pathways : The ability to induce apoptosis in cancer cells involves the activation of intrinsic pathways leading to mitochondrial dysfunction and caspase activation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
